molecular formula C21H25NO4 B5606821 4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-1,4-oxazepan-6-ol

4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-1,4-oxazepan-6-ol

Cat. No. B5606821
M. Wt: 355.4 g/mol
InChI Key: LYPZNVXANPCCIT-UHFFFAOYSA-N
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Description

"4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-1,4-oxazepan-6-ol" is a chemical compound of interest in various scientific fields. Its complex structure offers a rich area for study, especially in terms of its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of complex molecules like "this compound" often involves multiple steps, including condensation reactions, cyclizations, and functional group transformations. For instance, the synthesis of similar compounds often employs techniques like the Ugi reaction, Claisen type reactions, or Suzuki−Miyaura reaction (Ikemoto et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(6-hydroxy-1,4-oxazepan-4-yl)-[2-[2-(3-methoxyphenyl)ethyl]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-25-19-7-4-5-16(13-19)9-10-17-6-2-3-8-20(17)21(24)22-11-12-26-15-18(23)14-22/h2-8,13,18,23H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPZNVXANPCCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2C(=O)N3CCOCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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